8,9,10,13,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene
Description
This polycyclic heteroaromatic compound features a complex fused-ring system with five nitrogen atoms (pentazatetracyclo) distributed across its framework. The IUPAC name specifies a bicyclic core with bridging nitrogen atoms, resulting in a rigid, planar structure.
Properties
CAS No. |
18091-77-5 |
|---|---|
Molecular Formula |
C12H7N5 |
Molecular Weight |
221.22 g/mol |
IUPAC Name |
8,9,10,13,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene |
InChI |
InChI=1S/C12H7N5/c1-2-4-9-8(3-1)12-14-10-5-6-13-7-11(10)17(12)16-15-9/h1-7H |
InChI Key |
DGKJAQSECLEWLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(N3N=N2)C=NC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 8,9,10,13,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene is a complex polycyclic structure featuring multiple nitrogen atoms in its framework. This unique arrangement suggests potential biological activity that merits investigation in various fields such as pharmacology and medicinal chemistry.
- Molecular Formula: C₁₈H₁₈N₅
- Molecular Weight: 314.37 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=O)NC5=CC(=C(C(=C5)OC)OC)OC)C(=NC2)C6=CC=CC=C6Cl
Anticancer Properties
Recent studies have highlighted the potential of this compound in anticancer applications. The polycyclic structure and the presence of nitrogen heteroatoms can enhance interactions with biological targets such as enzymes and receptors involved in cancer progression.
- Case Study 1: A study evaluated the effect of similar nitrogen-rich compounds on breast cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis through the modulation of signaling pathways related to cell survival and death mechanisms .
Antimicrobial Activity
The structural characteristics of 8,9,10,13,17-pentazatetracyclo compounds suggest possible antimicrobial properties.
- Case Study 2: Research involving derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for key enzymes involved in cancer metabolism or microbial growth.
- Receptor Binding: Its structure allows for binding to specific receptors that regulate cell growth and apoptosis.
- Membrane Disruption: Similar compounds have shown the ability to disrupt microbial membranes leading to cell lysis.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in nitrogen count, substituents, and ring geometry. Key examples include:
Computational and Crystallographic Studies
- Electronic Properties : The pentaza compound’s extended π-system likely exhibits higher electron density compared to triaza analogs, as inferred from HOMO-LUMO calculations on related structures .
- Crystal Packing : Mercury CSD analysis of similar compounds reveals π-π stacking (3.5–4.0 Å) and hydrogen bonding (N–H···N/O; 2.8–3.2 Å), critical for stability in solid-state applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
